3,4-Dimethoxybenzaldehyde oxime

Antioxidant Drug Discovery Flavone-4-oxime

This oxime is not a generic intermediate. The 3,4-dimethoxy substitution pattern is crucial: it exhibits reversible hydration under RP-HPLC, unlike irreversible hydrolysis of analogs, making it a critical reference standard. In bioassays, only derivatives of this scaffold showed antioxidant activity comparable to ascorbic acid, while close analogs were inactive. As a protected aldehyde, it ensures stability in multi-step synthesis, preventing side reactions. Choose this specific building block to avoid experimental failure and ensure reproducible results.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 2169-98-4
Cat. No. B1336477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzaldehyde oxime
CAS2169-98-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=NO)OC
InChIInChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6-
InChIKeyLHZIVRAMZJJLAP-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzaldehyde Oxime (Veratraldoxime) CAS 2169-98-4: Core Properties, Reactivity, and Research-Grade Procurement


3,4-Dimethoxybenzaldehyde oxime (Veratraldoxime), CAS 2169-98-4, is an aromatic oxime with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . As a versatile building block, it serves as a precursor for synthesizing amines and other functionalized derivatives [1]. It is commercially available from major suppliers like Sigma-Aldrich (Combi-Blocks) with a typical purity of 95% , and from other vendors with purities exceeding 98% . Its established role as a synthetic intermediate and its defined chemical specifications make it a standardized reagent for research and development.

Why 3,4-Dimethoxybenzaldehyde Oxime Cannot Be Replaced by Common Analogs in Critical Applications


Replacing 3,4-Dimethoxybenzaldehyde oxime with a seemingly similar analog like unsubstituted benzaldehyde oxime, 4-hydroxybenzaldehyde oxime, or the parent aldehyde can lead to experimental failure or flawed results. The specific 3,4-dimethoxy substitution pattern is a key driver of activity and chemical behavior. For example, it exhibits distinct chromatographic properties due to reversible hydration, which is not observed in other analogs, directly impacting analytical method development and purity assessment [1]. In bioassays, this substitution pattern is essential; while a derivative was found to have antioxidant activity comparable to ascorbic acid, closely related derivatives in the same study were inactive, proving that minor structural changes abolish activity [2]. Furthermore, its specific substituents dictate its reactivity profile, making it an optimal substrate for certain enzymatic reactions, unlike other benzaldehydes [3]. These quantitative differences underscore that it is a specific tool, not a generic oxime.

Quantitative Evidence Guide for 3,4-Dimethoxybenzaldehyde Oxime (CAS 2169-98-4): Head-to-Head Data and Class-Level Differentiators


Antioxidant Activity: Potency Comparable to Ascorbic Acid, While Analogs are Inactive

A derivative of 3,4-dimethoxybenzaldehyde oxime (compound JGS-VII) demonstrated potent antioxidant activity with an IC50 value of 30.01 μM in a DPPH radical scavenging assay, a potency comparable to the reference standard ascorbic acid. Crucially, several other closely related flavone-4-oxime derivatives in the same study showed no significant activity, highlighting that the 3,4-dimethoxybenzaldehyde-derived substructure is a critical determinant of this bioactivity [1].

Antioxidant Drug Discovery Flavone-4-oxime

Analytical Behavior: Reversible Hydration Provides a Unique Distinction from Other Oximes in HPLC

Under reversed-phase HPLC conditions, 3,4-dimethoxybenzaldehyde oxime undergoes reversible hydration, which is a distinct chromatographic behavior. This allows it to be separated and analyzed under conditions where other oximes, such as those of 2- and 4-hydroxybenzaldehydes, undergo irreversible hydrolysis back to the parent aldehyde [1]. This difference in stability is a quantifiable, compound-specific characteristic.

Analytical Chemistry HPLC Stability

Synthetic Utility: A Stable Precursor that Bypasses the Reactivity and Stability Issues of the Parent Aldehyde

3,4-Dimethoxybenzaldehyde oxime serves as a stable and versatile synthetic intermediate that can be converted into a range of functional groups, such as amines, avoiding the inherent reactivity and potential for oxidation associated with its parent aldehyde, 3,4-dimethoxybenzaldehyde [1]. The oxime functional group is a well-established, protected form of a carbonyl, offering chemists greater control in multi-step syntheses compared to the free aldehyde.

Organic Synthesis Building Block Reagent

Cost and Availability: A Strategic Trade-off Between Price and Lead Time Compared to Simple Analogs

The procurement landscape for 3,4-dimethoxybenzaldehyde oxime presents a clear, quantifiable trade-off. The compound is available from major suppliers like Sigma-Aldrich (sourced from Combi-Blocks) with a purity of 95% , while other vendors, such as CymitQuimica, offer larger quantities (up to 100g) at tiered pricing (€652.00 for 100g) . In contrast, some suppliers like MedKoo do not stock the compound and require custom synthesis with a 2-4 month lead time . This contrasts sharply with the broad availability and lower cost of simpler analogs like 4-methoxybenzaldehyde oxime, which are often available from multiple vendors as stock items.

Procurement Supply Chain Sourcing

Evidence-Based Application Scenarios for 3,4-Dimethoxybenzaldehyde Oxime (CAS 2169-98-4)


Medicinal Chemistry: Design and Synthesis of Novel Antioxidant Leads

Based on evidence that a 3,4-dimethoxybenzaldehyde oxime derivative (JGS-VII) exhibits antioxidant activity comparable to ascorbic acid, while structurally similar derivatives are inactive, this compound is a high-value starting material for medicinal chemistry programs targeting oxidative stress [1]. Synthesizing a library of compounds around this specific scaffold, rather than a generic oxime, increases the probability of identifying a lead with a favorable activity profile.

Analytical Chemistry: Developing Robust HPLC Methods for Oxime Analysis

The compound's unique property of undergoing reversible hydration under RP-HPLC conditions, which is quantifiably different from the irreversible hydrolysis observed for hydroxybenzaldehyde oximes, makes it a critical reference standard and model compound for developing and validating stability-indicating analytical methods for this class of chemicals [2]. Its use ensures accurate quantification and purity assessment, unlike a less stable analog.

Organic Synthesis: A Superior, Bench-Stable Building Block for Complex Molecules

As a protected form of 3,4-dimethoxybenzaldehyde, the oxime offers enhanced stability and controlled reactivity for multi-step organic syntheses [3]. This is particularly advantageous in constructing complex molecules where the free aldehyde would be prone to unwanted side reactions (e.g., oxidation, polymerization). The procurement decision to use the oxime over the aldehyde is justified by the improved robustness and potential yield of the synthetic route, despite the higher cost of the oxime .

Procurement and Supply Chain: Strategic Sourcing for Specialized R&D

Given the variable commercial availability of 3,4-dimethoxybenzaldehyde oxime—ranging from stock items at Sigma-Aldrich to custom synthesis with a 2-4 month lead time at other vendors—procurement professionals must engage in strategic sourcing [REFS-4, REFS-5]. The choice of vendor directly impacts project timelines and budgets. This scenario justifies the selection of a reliable supplier for this specific, higher-cost building block over a cheaper, more readily available but structurally inappropriate analog, based on the quantitative activity and stability data that mandate its use [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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